Cas no 951753-87-0 (5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile)

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile structure
951753-87-0 structure
Product Name:5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
CAS No:951753-87-0
MF:C8H2F3N3S
MW:229.181789875031
MDL:MFCD18382742
CID:2449979
PubChem ID:25019980
Update Time:2024-10-25

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile
    • 5-Isothiocyanato-3-(trifluoromethyl)2-cyanopyridine
    • 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile (ACI)
    • 2-Cyano-5-(isothiocyanato)-3-(trifluoromethyl)pyridine
    • MFCD18382742
    • (5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile)
    • AT17809
    • 951753-87-0
    • 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
    • AS-84072
    • SCHEMBL908840
    • SY129080
    • 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile
    • DB-203271
    • AC-31087
    • 5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
    • 5-isothiocyanato-3-trifluoromethylpyridine-2-carbonitrile
    • MDL: MFCD18382742
    • Inchi: 1S/C8H2F3N3S/c9-8(10,11)6-1-5(14-4-15)3-13-7(6)2-12/h1,3H
    • InChI Key: NQNLQGJLAVDALO-UHFFFAOYSA-N
    • SMILES: N#CC1C(C(F)(F)F)=CC(N=C=S)=CN=1

Computed Properties

  • Exact Mass: 228.99215274g/mol
  • Monoisotopic Mass: 228.99215274g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • Density: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.053 g/l) (25 º C),

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Pricemore >>

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5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Chloroform ,  Dimethylacetamide ,  Water ;  0.5 h, rt
Reference
Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer
Zhang, Zhuming ; Connolly, Peter J.; Trabalon Escolar, Luis; Rocaboy, Christian; Pande, Vineet; et al, ACS Medicinal Chemistry Letters, 2021, 12(8), 1245-1252

Production Method 2

Reaction Conditions
1.1 Solvents: Chloroform ,  Dimethylacetamide ,  Water ;  rt; 20 min, rt
Reference
Preparation of substituted thiohydantoin derivatives as androgen receptor antagonists
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Water ;  3 h, rt
Reference
Androgen receptor-regulator hydantoin derivatives and its application
, China, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Chloroform ,  Water ;  12 h, rt
Reference
Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonists
Xu, Xi; Du, Qianming; Meng, Ying; Li, Zhiyu; Wu, Hongxi; et al, European Journal of Medicinal Chemistry, 2020, 192,

Production Method 5

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Water ;  16 h, rt
Reference
Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity
Ma, Longjun; Zhou, Yan; Yang, Dehua; Wang, Ming-Wei; Lu, Wei; et al, Molecules, 2022, 27(18),

Production Method 6

Reaction Conditions
1.1 Solvents: Dichloromethane ;  20 h, 5 - 10 °C
Reference
Preparation method of 5-isothiocyanato-3-trifluoromethyl-2-cyanopyridine
, China, , ,

Production Method 7

Reaction Conditions
1.1 Solvents: Water ;  4 h, rt
Reference
Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer
Wang, Ao; Wang, Yawan; Meng, Xin; Yang, Yushe, Bioorganic & Medicinal Chemistry, 2021, 31,

Production Method 8

Reaction Conditions
1.1 Solvents: Chloroform ,  Dimethylacetamide ,  Water ;  0.5 h, rt
Reference
Discovery of JNJ-63576253: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC)
Zhang, Zhuming ; Connolly, Peter J.; Lim, Heng Keang; Pande, Vineet; Meerpoel, Lieven; et al, Journal of Medicinal Chemistry, 2021, 64(2), 909-924

Production Method 9

Reaction Conditions
1.1 Solvents: Acetonitrile ;  10 °C → 30 °C; 30 °C → 10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 6 - 7
Reference
Process for preparing apalutamide
, United States, , ,

Production Method 10

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Water ;  rt; 16 h, rt
Reference
Processes for the preparation of Apalutamide and intermediates thereof
, United States, , ,

Production Method 11

Reaction Conditions
1.1 Solvents: Water ;  2 h, 25 °C
Reference
Synthesis of thiohydantoins
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Solvents: Water ;  2 h, rt
Reference
Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases.
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Solvents: Acetone ;  rt; 1 - 3 h, rt
Reference
Preparation of thiodiazaspiro compound and its intermediates
, China, , ,

Production Method 14

Reaction Conditions
1.1 Solvents: Acetone ;  rt; 1 - 3 h, rt
Reference
Preparation method of apalutamide and its intermediates
, China, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium bisulfate Solvents: Xylene ;  6 h, reflux
Reference
Pyridylthiourea derivatives and preparation method and application thereof in preparing apalutamide
, China, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Sulfur Solvents: Chloroform ;  rt → 60 °C
Reference
Preparation of 5-isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile
, China, , ,

Production Method 17

Reaction Conditions
1.1 Solvents: Toluene ;  12 h, 110 °C
Reference
Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
1.1 Solvents: Water ;  rt; 4 h, rt
Reference
Preparation of aromatic ring and cyclic lactide-containing thiohydantoin compound and its application as androgen receptor antagonists for the treatment of prostate cancer
, China, , ,

Production Method 19

Reaction Conditions
1.1 Solvents: Methanol ;  rt; 5 h, 25 °C
Reference
Nitrogen heterocycles as androgen receptor and phosphodiesterase dual inhibitor
, World Intellectual Property Organization, , ,

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Raw materials

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Preparation Products

5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:951753-87-0)5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
Order Number:A851649
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:36
Price ($):263.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:951753-87-0)5-异硫氰酰基-3-(三氟甲基)吡啶-2-氰基
Order Number:LE27051211
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:03
Price ($):discuss personally
Email:18501500038@163.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:951753-87-0)5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
A851649
Purity:99%
Quantity:25g
Price ($):263.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:951753-87-0)5-异硫氰酰基-3-(三氟甲基)吡啶-2-氰基
LE27051211
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email